molecular formula C15H23N3O2 B12121276 N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide

N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide

Katalognummer: B12121276
Molekulargewicht: 277.36 g/mol
InChI-Schlüssel: QREKKZPAKICCPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide is an organic compound with a complex structure that includes a tert-butyl group, an acetamidophenyl group, and a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide typically involves the reaction of tert-butylamine with 4-acetamidophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the acetamidophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or anilines.

Wissenschaftliche Forschungsanwendungen

N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-tert-butyl-2-[(4-methylphenyl)sulfonyl]amino]propanamide
  • N-tert-butyl-2-[(4-acetamidophenyl)methyl]amino]propanamide

Uniqueness

N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C15H23N3O2

Molekulargewicht

277.36 g/mol

IUPAC-Name

2-(4-acetamidoanilino)-N-tert-butylpropanamide

InChI

InChI=1S/C15H23N3O2/c1-10(14(20)18-15(3,4)5)16-12-6-8-13(9-7-12)17-11(2)19/h6-10,16H,1-5H3,(H,17,19)(H,18,20)

InChI-Schlüssel

QREKKZPAKICCPF-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NC(C)(C)C)NC1=CC=C(C=C1)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.